MB710

Description

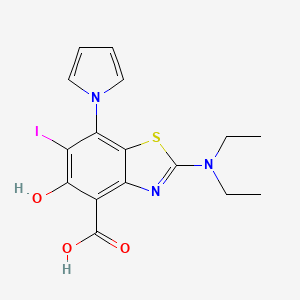

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16IN3O3S |

|---|---|

Molecular Weight |

457.3 g/mol |

IUPAC Name |

2-(diethylamino)-5-hydroxy-6-iodo-7-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid |

InChI |

InChI=1S/C16H16IN3O3S/c1-3-19(4-2)16-18-11-9(15(22)23)13(21)10(17)12(14(11)24-16)20-7-5-6-8-20/h5-8,21H,3-4H2,1-2H3,(H,22,23) |

InChI Key |

SEBJATZOIHUGAU-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O |

Canonical SMILES |

CCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MB-710; MB 710; MB710 |

Origin of Product |

United States |

Foundational & Exploratory

Restoring the Guardian: A Technical Guide to the Mechanism of MB710 in p53-Y220C Stabilization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of MB710, a promising small molecule designed to stabilize the p53-Y220C mutant protein. The Y220C mutation in the p53 tumor suppressor protein is a significant driver in a variety of cancers, leading to protein misfolding, aggregation, and loss of function. This compound acts as a molecular chaperone, binding to a mutation-induced crevice and restoring its native conformation and tumor-suppressive activities. This document provides a comprehensive overview of the binding mechanism, downstream cellular effects, and the experimental protocols used to characterize this interaction.

Core Mechanism of Action

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by initiating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The Y220C mutation, occurring in the DNA-binding domain of p53, creates a surface crevice that destabilizes the protein, leading to its denaturation and aggregation.[1][2]

This compound, an aminobenzothiazole derivative, has been identified as a stabilizer of the p53-Y220C mutant.[1][2] Its mechanism of action is centered on its ability to bind with high affinity to this mutation-induced pocket.[1][3][4][5] This binding event is crucial for stabilizing the folded conformation of the p53-Y220C protein. By occupying this cavity, this compound prevents the conformational changes that lead to protein misfolding and aggregation.[1][2]

The stabilization of p53-Y220C by this compound restores its transcriptional activity.[1][2] The rescued p53 protein can then bind to the promoter regions of its target genes, leading to the upregulation of key effector proteins involved in tumor suppression. This reactivation of the p53 signaling pathway ultimately results in selective viability reduction in cancer cells harboring the p53-Y220C mutation, primarily through the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data Summary

The efficacy of this compound in binding to and stabilizing the p53-Y220C mutant, as well as its cellular effects, have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 4.1 µM | Fluorescence Polarization | [3][4][5] |

| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |

| NUGC3 | Y220C | 90 | Cell Viability (MTT) | [3][4] |

| NUGC4 | WT | 120 | Cell Viability (MTT) | [3][4] |

| HUH-7 | Y220C | Strong cytotoxic effects observed | Cell Viability (MTT) | [3][5] |

| WI38 | WT | >120 | Cell Viability (MTT) | [3][4] |

| SW1088 | WT | >120 | Cell Viability (MTT) | [3][4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound action on p53-Y220C.

Caption: Workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to the p53-Y220C protein by detecting changes in the polarization of fluorescently labeled p53 peptide.

-

Materials:

-

Purified recombinant p53-Y220C protein

-

Fluorescently labeled peptide corresponding to the p53 N-terminus (e.g., TAMRA-p53)

-

This compound compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black, flat-bottom plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add a constant concentration of the p53-Y220C protein and the fluorescently labeled p53 peptide.

-

Add the serially diluted this compound to the wells. Include control wells with no compound (0% inhibition) and wells with a known inhibitor or no p53 protein (100% inhibition).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software.

-

Differential Scanning Fluorimetry (DSF) for Thermal Stabilization

DSF is used to determine the melting temperature (Tm) of the p53-Y220C protein in the presence and absence of this compound, indicating the stabilizing effect of the compound.

-

Materials:

-

Purified recombinant p53-Y220C protein

-

This compound compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

96-well qPCR plates

-

Real-time PCR instrument capable of performing a melt curve analysis

-

-

Procedure:

-

Prepare a reaction mixture containing the p53-Y220C protein and SYPRO Orange dye in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture in the wells of a 96-well plate. Include a no-compound control.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment with a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Monitor the fluorescence of SYPRO Orange as the temperature increases.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

-

The shift in Tm (ΔTm) in the presence of this compound indicates the extent of protein stabilization.

-

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the viability of cancer cells carrying the p53-Y220C mutation.

-

Materials:

-

p53-Y220C mutant cancer cell lines (e.g., NUGC3, HUH-7) and p53 wild-type cell lines (e.g., NUGC4, WI38)

-

Cell culture medium and supplements

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Luciferase Reporter Assay for p53 Transcriptional Activity

This assay measures the ability of this compound to restore the transcriptional activity of p53-Y220C by quantifying the expression of a reporter gene under the control of a p53-responsive promoter.

-

Materials:

-

p53-Y220C expressing cells

-

A luciferase reporter plasmid containing a p53-responsive element (e.g., pG13-luc)

-

A control plasmid for normalization (e.g., a Renilla luciferase plasmid)

-

Transfection reagent

-

This compound compound

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold increase in normalized luciferase activity in the presence of this compound compared to the untreated control indicates the restoration of p53 transcriptional activity.

-

References

- 1. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

what is the chemical structure of MB710

No Publicly Available Information for Chemical Compound MB710

Following a comprehensive search of publicly accessible scientific databases, research articles, and patent literature, no chemical compound or drug development candidate with the identifier "this compound" could be located. This suggests that "this compound" may be an internal, proprietary code for a compound that has not been disclosed in the public domain, or it may be an incorrect designation.

The lack of available data prevents the creation of the requested in-depth technical guide. Information regarding the chemical structure, quantitative data, experimental protocols, and any associated signaling pathways for a compound designated as this compound is not present in the scientific literature.

Therefore, the core requirements of this request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled. Should a public disclosure of "this compound" with its associated scientific data become available in the future, a detailed technical guide could be compiled.

An In-depth Technical Guide to the Discovery and Synthesis of Compound MB710

Introduction

Extensive research has been conducted to identify a specific compound designated as MB710. Despite a comprehensive search of publicly available scientific databases and literature, no information has been found regarding a compound with this identifier. The search results yielded general information on various signaling pathways, drug discovery platforms, and chemical analysis software, but no data directly pertaining to the discovery, synthesis, mechanism of action, or experimental protocols for a compound named this compound.

This lack of specific information prevents the creation of a detailed technical guide as requested. The subsequent sections of this document would typically detail the discovery, synthesis, and biological evaluation of this compound; however, due to the absence of data, these sections remain unpopulated.

It is possible that this compound is an internal designation for a novel compound not yet disclosed in public forums, or that the identifier is incorrect. Further clarification on the compound's identity is required to proceed with a detailed technical analysis.

I. Compound Discovery

Information regarding the initial screening, lead identification, and optimization process for compound this compound is not available in the public domain.

II. Synthesis of this compound

Detailed synthetic routes, including starting materials, reagents, reaction conditions, and purification methods for this compound, have not been publicly disclosed.

III. Biological Activity and Mechanism of Action

Quantitative data, such as IC50 values, binding affinities, and pharmacokinetic parameters for this compound, are not available. Similarly, information regarding its signaling pathway interactions and mechanism of action has not been reported.

IV. Experimental Protocols

Without specific literature or patents describing the research and development of this compound, it is not possible to provide the detailed methodologies for key experiments.

V. Signaling Pathways and Experimental Workflows

As no specific signaling pathways or experimental workflows associated with this compound have been identified, the generation of corresponding diagrams is not feasible.

A comprehensive technical guide on compound this compound cannot be provided at this time due to the absence of publicly available information. Should further details or an alternative identifier for this compound become available, a thorough analysis can be conducted to fulfill the original request.

In Vitro Reactivation of Mutant p53: A Technical Guide to MB710 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, occurring in over half of all human cancers, is a key driver of tumorigenesis. While direct mutations in the TP53 gene are common, a significant portion of tumors retain wild-type p53 that is functionally inactivated by negative regulators, primarily the E3 ubiquitin ligase MDM2. A promising therapeutic strategy involves the reactivation of p53, either by disrupting the p53-MDM2 interaction or by stabilizing mutated, conformationally unstable p53 proteins.

This technical guide focuses on the in vitro studies of MB710, a small molecule stabilizer of the p53-Y220C mutant, and its analogue MB725. The Y220C mutation is one of the most common cancer-associated p53 mutations, creating a surface crevice that destabilizes the protein. This compound and its derivatives represent a targeted approach to rescue the function of this specific mutant. This document provides an in-depth overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound and its analogue, MB725, on p53-Y220C mutant stabilization and reactivation.

Table 1: Biophysical and Cellular Activity of this compound and MB725

| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |

| This compound | p53-Y220C | Binding Affinity (Kd) | 4.1 µM | - | |

| MB725 | p53-Y220C | Cell Viability (IC50) | 70 µM | NUGC3 (p53-Y220C) | |

| MB725 | p53 wild-type | Cell Viability (IC50) | 90 µM | NUGC4 (p53-WT) | |

| MB725 | p53 wild-type | Cell Viability (IC50) | >120 µM | SW1088 (p53-WT) |

Table 2: Effect of MB725 on p53 Target Gene Expression in NUGC3 (p53-Y220C) Cells

| Gene | Function | Fold Change in mRNA Expression (60 µM MB725, 18h) |

| CDKN1A (p21) | Cell Cycle Arrest | Upregulated |

| BBC3 (PUMA) | Apoptosis | Upregulated |

| BTG2 | Apoptosis | Upregulated |

| FAS | Apoptosis | Upregulated |

| TNF | Apoptosis | Upregulated |

| GADD45A | DNA Damage Response | Mildly Upregulated |

| IL6 | Angiogenesis | Upregulated |

| HK2 | Glycolysis | Upregulated |

| MLH1 | DNA Mismatch Repair | Upregulated |

Note: The primary research article presents this data as a heatmap. Specific fold-change values were not explicitly provided in the text. The table indicates the qualitative trend of up-regulation as reported.

Signaling Pathways

The reactivation of p53 can be achieved through different mechanisms. The following diagrams illustrate the canonical MDM2-p53 pathway and the specific mechanism of action for this compound.

Caption: General p53 activation pathway via inhibition of MDM2-mediated degradation.

Early Research on MB710 and its Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early research on MB710 and its derivatives, focusing on their role as stabilizers of the p53 cancer mutant Y220C. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound and its primary derivative, MB725. This data highlights their binding affinity to the p53-Y220C mutant, their ability to stabilize the protein, and their cytotoxic effects on cancer cell lines.

Table 1: Biophysical Characterization of this compound

| Compound | Binding Affinity (Kd) to p53-Y220C (μM) | Thermal Stabilization (ΔTm) of p53-Y220C (°C) at 250 μM |

| This compound | 4.1 | 2.0 |

Table 2: In Vitro Cytotoxicity (IC50) of this compound and MB725

| Compound | NUGC3 (p53-Y220C) (μM) | NUGC4 (p53-WT) (μM) | WI38 (p53-WT) (μM) | SW1088 (p53-R273H) (μM) |

| This compound | 90 | 120 | >120 | >120 |

| MB725 | 35 | >100 | >100 | >100 |

Experimental Protocols

This section details the methodologies for the key experiments conducted in the early research on this compound and its derivatives.

Differential Scanning Fluorimetry (DSF)

This assay was used to determine the thermal stabilization of the p53-Y220C mutant protein upon compound binding.

-

Protein and Compound Preparation: The p53-Y220C core domain (residues 94-312) was expressed and purified. Stock solutions of this compound were prepared in DMSO.

-

Assay Mixture: The final assay mixture (20 μL) contained 10 μM of the p53-Y220C protein and 250 μM of this compound in a buffer of 50 mM HEPES (pH 7.2), 150 mM NaCl, and 5 mM DTT. A 5x concentration of SYPRO Orange dye was also included.

-

Thermal Denaturation: The fluorescence intensity was monitored using a real-time PCR machine as the temperature was increased from 25 °C to 95 °C at a rate of 1 °C/min.

-

Data Analysis: The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein alone from the Tm of the protein-compound complex.

Isothermal Titration Calorimetry (ITC)

ITC was employed to measure the binding affinity (Kd) of this compound to the p53-Y220C mutant.

-

Sample Preparation: Both the p53-Y220C protein and this compound were dialyzed against the same buffer (50 mM HEPES pH 7.2, 150 mM NaCl, 5 mM TCEP) to minimize heat of dilution effects.

-

Titration: The sample cell of the calorimeter was filled with a 20 μM solution of the p53-Y220C protein. The injection syringe was loaded with a 200 μM solution of this compound.

-

Experimental Parameters: The experiment consisted of an initial 0.4 μL injection followed by 27 subsequent 1.5 μL injections at 25 °C, with a spacing of 150 seconds between injections.

-

Data Analysis: The heat released or absorbed during each injection was measured. The resulting binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and MB725 on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (NUGC3, NUGC4, SW1088) and a normal fibroblast cell line (WI38) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of this compound or MB725 for 72 hours.

-

MTT Incubation: After the treatment period, 20 μL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization: The culture medium was removed, and the formazan crystals were dissolved in 100 μL of DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and its derivatives and the general experimental workflow of the early research.

Caption: Proposed signaling pathway of this compound/MB725 in p53-Y220C mutant cancer cells.

Caption: Experimental workflow for the early research and evaluation of this compound.

Preliminary Toxicological Profile of MB710: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicological profile of the novel therapeutic candidate, MB710. The document outlines the methodologies and results from a battery of in vitro studies designed to assess the initial safety profile of this compound, focusing on cytotoxicity and genotoxicity. All experimental data are presented in a clear, tabular format for ease of interpretation and comparison. Detailed experimental protocols and workflow diagrams are included to ensure transparency and reproducibility. This guide is intended to serve as a foundational document for drug development professionals, offering insights into the early-stage toxicological evaluation of this compound and informing future preclinical development strategies.

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their safety and toxicological profiles. Early-stage, in vitro toxicology studies are critical for identifying potential liabilities, guiding lead optimization, and making informed decisions about advancing a compound through the drug development pipeline. This guide focuses on the preliminary toxicological assessment of this compound, a novel small molecule with therapeutic potential. The primary objectives of these initial studies were to determine the cytotoxic and genotoxic potential of this compound in various cell-based assays.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in drug discovery to evaluate a compound's potential to cause cell damage or death. A panel of assays was employed to assess the cytotoxic effects of this compound on different cell lines, providing a comprehensive initial understanding of its impact on cell viability.

Data Summary

The cytotoxic potential of this compound was evaluated in three distinct cell lines: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and Jurkat (human T-lymphocyte). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 24 and 48 hours of continuous exposure.

| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |

| HepG2 | MTT | 24 | 75.3 |

| 48 | 52.1 | ||

| HEK293 | MTT | 24 | > 100 |

| 48 | 89.5 | ||

| Jurkat | MTT | 24 | 45.8 |

| 48 | 31.2 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell lines (HepG2, HEK293, Jurkat)

-

Complete cell culture medium (DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment and recovery.

-

Compound Treatment: A serial dilution of this compound was prepared in a complete culture medium. The final concentrations ranged from 0.1 µM to 100 µM. The vehicle control wells received a medium containing the same concentration of DMSO as the highest this compound concentration.

-

Incubation: Cells were incubated with this compound for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of solubilization buffer was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

Cytotoxicity Assay Workflow

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of in vitro genotoxicity assays was conducted to evaluate the potential of this compound to induce such damage.

Data Summary

The genotoxic potential of this compound was assessed using the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity and aneugenicity.

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | With and Without | Negative |

| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | With and Without | Negative |

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Materials:

-

Bacterial strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)

-

This compound stock solution (in DMSO)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

-

S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution

-

Molten top agar

-

Minimal glucose agar plates

Procedure:

-

Preparation: Test and control articles were prepared at various concentrations.

-

Treatment: The test compound, bacterial culture, and either S9 mix or a control buffer were combined in a test tube.

-

Plating: Molten top agar was added to the mixture, which was then poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) was counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Materials:

-

Human peripheral blood lymphocytes

-

Complete culture medium (RPMI-1640 with 10% FBS and phytohemagglutinin)

-

This compound stock solution (in DMSO)

-

Positive controls (e.g., mitomycin C, colchicine)

-

S9 fraction and cofactor solution

-

Cytochalasin B

-

Hypotonic KCl solution

-

Fixative

Methodological & Application

Application Notes and Protocols for MB710 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB710 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a detailed protocol for the utilization of this compound in in-vitro cell culture experiments, including methodologies for assessing its effects on cell viability, proliferation, and relevant signaling pathways. The provided protocols and data serve as a foundational guide for researchers employing this compound in their studies.

Introduction

As the field of targeted therapy continues to expand, the characterization of novel small molecule inhibitors is paramount. This compound has emerged as a compound of interest, and these application notes are designed to provide researchers with the necessary protocols to effectively investigate its biological activity in a cell culture setting. The following sections detail the mechanism of action, provide experimental protocols, and summarize key quantitative data.

Mechanism of Action

While the precise molecular target of this compound is the subject of ongoing investigation, preliminary studies suggest its involvement in the modulation of key cellular signaling pathways implicated in cell growth and proliferation. Further research is required to fully elucidate the specific interactions and downstream effects of this compound.

Experimental Protocols

General Cell Culture Maintenance

Standard aseptic techniques are essential for all cell culture procedures to prevent contamination.[1][2] Cells should be cultured in appropriate media, typically supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3] The growth of cells in culture generally follows a standard pattern which includes a lag phase after seeding, an exponential growth phase (log phase), and a stationary phase. It is recommended to passage cells during the log phase to ensure the use of healthy and viable cells for experiments.[1]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., NCI-H69, MDA-MB-231, SW620)

-

Complete growth medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Target cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture dishes and treat with this compound at desired concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of various cancer cell lines as determined by the MTT assay after 48 hours of treatment.

| Cell Line | IC50 of this compound (µM) |

| NCI-H69 (SCLC) | 15.5 |

| MDA-MB-231 | 22.8 |

| SW620 | 18.2 |

| SW480 | > 50 |

Note: The effectiveness of small molecule inhibitors can be cell-type dependent.[4]

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

Caption: Experimental workflow for evaluating this compound in cell culture.

Caption: Postulated signaling pathway affected by this compound.

Conclusion

This document provides a comprehensive guide for the initial in-vitro characterization of this compound. The detailed protocols for cell viability and cell cycle analysis, along with the summarized data and visual representations of workflows and potential signaling pathways, offer a solid foundation for researchers. As with any novel compound, further studies are warranted to fully understand its therapeutic potential and mechanism of action.

References

Application Notes and Protocols for MB710 Treatment in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB710 is a novel monoclonal antibody designed to target the Epidermal Growth Factor Receptor (EGFR), a key signaling protein implicated in the growth and proliferation of various cancers. Overexpression of EGFR is a common feature in many solid tumors, making it a prime target for therapeutic intervention. These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound in human tumor xenograft models established in immunodeficient mice. The following protocols and guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the anti-tumor activity of this compound.

Principle of the Xenograft Model

A xenograft model involves the transplantation of human tumor cells into immunodeficient mice, which lack a functional immune system and therefore cannot reject the foreign tissue. This allows for the in vivo growth of human tumors, providing a platform to study the efficacy of novel cancer therapeutics in a living organism. The most common approach is the subcutaneous injection of a cancer cell suspension into the flank of the mouse.

This compound Mechanism of Action

This compound is a humanized monoclonal antibody that binds with high affinity to the extracellular domain of EGFR. This binding is hypothesized to inhibit tumor growth through two primary mechanisms:

-

Blockade of Ligand Binding: By occupying the ligand-binding site on EGFR, this compound prevents the binding of endogenous ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of this compound can be recognized by immune cells, such as Natural Killer (NK) cells, leading to the targeted destruction of the cancer cells.

The following diagram illustrates the proposed mechanism of action of this compound:

Caption: Proposed mechanism of action of this compound.

Experimental Design

A robust experimental design is crucial for obtaining reliable and reproducible data. The following outlines a typical study design for evaluating the efficacy of this compound in a xenograft model.

Animal Models

-

Species: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice are commonly used for xenograft studies due to their compromised immune systems.

-

Age and Weight: Mice should be 4-6 weeks old and weigh approximately 20-25 grams at the start of the experiment.

-

Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before any experimental procedures.

-

Housing: Mice should be housed in a specific-pathogen-free (SPF) environment.

Cell Lines

The choice of cell line is critical and should be based on the research question. For evaluating an anti-EGFR antibody, a cell line with high EGFR expression is recommended (e.g., A431, NCI-H226, NCI-H322M).

Study Groups

A typical study will include the following groups:

| Group ID | Treatment | Number of Animals (n) |

| 1 | Vehicle Control (e.g., PBS) | 10 |

| 2 | This compound (Low Dose) | 10 |

| 3 | This compound (Medium Dose) | 10 |

| 4 | This compound (High Dose) | 10 |

| 5 | Positive Control (e.g., Cetuximab) | 10 |

Experimental Workflow

The following diagram outlines the general experimental workflow:

Caption: General workflow for an in vivo xenograft study.

Detailed Experimental Protocols

Cell Culture and Preparation

-

Culture the selected EGFR-positive cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Passage the cells at least twice after thawing from liquid nitrogen before implantation.

-

On the day of implantation, harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).

-

Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be greater than 95%.

-

Resuspend the cells in sterile PBS or a mixture with an extracellular matrix such as Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). The use of an extracellular matrix can improve tumor take and growth.

Tumor Implantation

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse using a 27-gauge needle.

Tumor Growth Monitoring and Randomization

-

Monitor the mice daily for tumor development.

-

Once tumors are palpable, measure the tumor dimensions every 2-3 days using a digital caliper.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into the treatment groups.

Treatment Administration

-

Prepare the this compound, vehicle, and positive control solutions at the desired concentrations.

-

Administer the treatments according to the planned schedule (e.g., twice weekly) and route (e.g., intraperitoneal or intravenous injection).

Efficacy Evaluation

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition. This can be calculated as: % TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

-

The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss, ulcer

Detecting MB710-Induced Apoptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately detect and quantify apoptosis is crucial for basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of apoptosis induced by the hypothetical compound MB710. The methodologies described herein are established and widely used techniques for characterizing the apoptotic process.

Key Hallmarks of Apoptosis and Detection Methods

Apoptosis is characterized by a series of distinct morphological and biochemical changes. Key hallmarks that can be measured to detect and quantify apoptosis include:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V.

-

Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which cleave a multitude of cellular substrates, leading to the morphological changes of apoptosis.

-

DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

-

Cleavage of Cellular Proteins: Activated caspases cleave specific substrates, such as poly (ADP-ribose) polymerase (PARP), which can be detected by Western blotting.

-

Changes in Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from experiments designed to assess this compound-induced apoptosis.

Table 1: Flow Cytometry Analysis of Annexin V/PI Staining

| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (10 µM) | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 1.7 |

| This compound (50 µM) | 25.4 ± 4.2 | 48.9 ± 5.1 | 25.7 ± 3.3 |

Table 2: Caspase-3/7 Activity Assay

| Treatment | Relative Luminescence Units (RLU) | Fold Increase vs. Control |

| Vehicle Control | 15,234 ± 1,102 | 1.0 |

| This compound (10 µM) | 78,945 ± 5,678 | 5.2 |

| This compound (50 µM) | 189,567 ± 12,345 | 12.4 |

Table 3: Quantification of TUNEL-Positive Cells

| Treatment | % TUNEL-Positive Cells |

| Vehicle Control | 1.8 ± 0.4 |

| This compound (10 µM) | 15.6 ± 2.3 |

| This compound (50 µM) | 42.1 ± 4.8 |

Table 4: Densitometric Analysis of Western Blots

| Treatment | Cleaved PARP / Actin Ratio | Cleaved Caspase-3 / Actin Ratio |

| Vehicle Control | 0.12 ± 0.03 | 0.08 ± 0.02 |

| This compound (10 µM) | 0.89 ± 0.11 | 0.75 ± 0.09 |

| This compound (50 µM) | 1.98 ± 0.25 | 1.65 ± 0.18 |

Experimental Protocols

Annexin V/PI Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS). In early apoptosis, PS is translocated to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Microcentrifuge tubes

Protocol:

-

Seed and treat cells with this compound for the desired time.

-

Harvest cells, including any floating cells in the supernatant, and wash twice with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Troubleshooting & Optimization

Technical Support Center: Optimizing MB710 Concentration for Maximum p53 Activation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MB710 to achieve maximal activation of the p53 tumor suppressor protein, specifically targeting the Y220C mutant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an aminobenzothiazole derivative that acts as a stabilizer for the oncogenic p53-Y220C mutant protein. The Y220C mutation creates a surface crevice in the p53 DNA-binding domain, which destabilizes the protein. This compound binds directly to this pocket, stabilizing the p53-Y220C protein and rescuing its tumor suppressor function. This leads to the transcriptional activation of p53 target genes, such as p21 and PUMA, which can induce cell cycle arrest and apoptosis.

Q2: In which cancer types is the p53-Y220C mutation prevalent?

A2: The p53-Y220C mutation is one of the most common p53 mutations found in human cancers, accounting for approximately 100,000 cancer cases annually. It is found in a variety of cancer types, making this compound a promising therapeutic agent for a range of malignancies.

Q3: What is a good starting concentration range for this compound in cell-based assays?

A3: Based on available data, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments. This compound has shown low toxicity at concentrations up to 60 µM in some cell lines. The IC50 values for this compound can vary depending on the cell line, with reported values of 90 µM and 120 µM in NUGC3 and NUGC4 cells, respectively, after 72 hours of treatment.

Q4: How long should I incubate cells with this compound?

A4: Incubation times can vary depending on the experimental endpoint. For assessing changes in p53 protein levels and downstream target gene expression, an incubation period of 24 to 48 hours is a common starting point. For cell viability or apoptosis assays, longer incubation times of 72 hours have been used.

Q5: What are the appropriate negative and positive controls for my experiment?

A5:

-

Negative Controls:

-

Vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

-

A p53-null cell line or a cell line with a different p53 mutation to demonstrate the specificity of this compound for the Y220C mutant.

-

-

Positive Controls:

-

A known activator of the p53 pathway (e.g., doxorubicin or nutlin-3a) in a p53 wild-type cell line to ensure the assay is working correctly.

-

A cell line known to harbor the p53-Y220C mutation and has shown a response to this compound.

-

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No increase in total p53 levels observed after this compound treatment. | The cell line does not express the p53-Y220C mutant. | Confirm the p53 status of your cell line through sequencing or by using a cell line known to have the Y220C mutation. |

| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 200 µM). | |

| Insufficient incubation time. | Increase the incubation time with this compound (e.g., try 24, 48, and 72-hour time points). | |

| Issues with Western blot protocol. | Refer to the detailed Western Blot protocol below and general troubleshooting guides. Ensure efficient protein transfer and use a validated anti-p53 antibody. | |

| High cell toxicity observed even at low this compound concentrations. | Cell line is particularly sensitive to this compound or the vehicle (DMSO). | Lower the concentration of this compound and the corresponding vehicle control. Perform a vehicle toxicity control experiment. |

| Off-target effects of this compound. | Investigate downstream markers of apoptosis to determine if the toxicity is p53-mediated. | |

| Inconsistent or variable results between experiments. | Inconsistent cell density at the time of treatment. | Ensure cells are seeded at the same density and are in the logarithmic growth phase for all experiments. |

| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment and store them properly according to the manufacturer's instructions. | |

| Variability in incubation conditions. | Maintain consistent incubator conditions (temperature, CO2, humidity). | |

| No activation of p53 downstream targets (e.g., p21, PUMA) despite an increase in total p53. | The stabilized p53-Y220C is not transcriptionally active. | Verify the nuclear translocation of p53 after this compound treatment using immunofluorescence or cellular fractionation followed by Western blot. |

| The chosen downstream target is not regulated by p53 in your specific cell line. | Analyze the expression of multiple p53 target genes. |

Data Summary

| Compound | Cell Line | Assay | Concentration/IC50 | Incubation Time | Reference |

| This compound | NUGC3 | Viability | IC50: 90 µM | 72 hours | |

| This compound | NUGC4 | Viability | IC50: 120 µM | 72 hours | |

| This compound | WI38 | Viability | IC50: >120 µM | 72 hours | |

| This compound | SW1088 | Viability | IC50: >120 µM | 72 hours | |

| This compound | Various Cell Lines | Viability | Low toxicity up to 60 µM | 72 hours | |

| MB725 (analogue) | p53-Y220C cell lines | Viability | Selective viability reduction | Not specified |

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

-

Cell Seeding: Seed p53-Y220C mutant cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired endpoint.

-

Endpoint Analysis:

-

Cell Viability: Use a standard cell viability assay such as MTT or a commercial ATP-based assay.

-

p53 Activation: Lyse the cells and perform a Western blot to analyze the protein levels of total p53 and a key downstream target like p21.

-

Protocol 2: Western Blot for p53 and Downstream Targets

-

Cell Lysis: After treatment with the optimized concentration of this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

troubleshooting MB710 solubility issues in aqueous solutions

Welcome to the technical support center for MB7110. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MB710 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: this compound is a hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. For most in vitro applications, we recommend starting with Dimethyl Sulfoxide (DMSO).

Q2: I've prepared a high-concentration stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:

-

Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent toxicity to cells.[1] You may need to prepare a more concentrated initial stock solution to achieve this.

-

Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous buffer. Instead, try a stepwise dilution. Add a small volume of the aqueous buffer to your DMSO stock, mix gently, and then add this intermediate dilution to the rest of the buffer.

-

Use of a Co-solvent: In some cases, a combination of solvents can improve solubility. Consider preparing your stock in a mixture of DMSO and another organic solvent like ethanol. However, compatibility with your experimental system must be verified.

-

Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]

-

Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[3][4] Consider using β-cyclodextrin or its derivatives.

Q3: Can I use sonication or vortexing to help dissolve this compound?

A3: Yes, gentle vortexing or sonication can aid in the dissolution of this compound in the initial organic solvent.[5] If you are still having trouble, gentle warming (e.g., to 37°C) may also be effective, provided that the compound is thermally stable.[5]

Q4: What is the recommended method for preparing a stock solution of this compound?

A4: We recommend preparing a high-concentration stock solution in 100% DMSO. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous DMSO to avoid introducing water that could cause precipitation.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of ionizable compounds can be significantly influenced by pH. If this compound has acidic or basic functional groups, adjusting the pH of the aqueous buffer may improve its solubility. For a weakly basic compound, a lower pH (more acidic) will increase solubility, while for a weakly acidic compound, a higher pH (more basic) will increase solubility.[1][6]

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media

Symptoms:

-

Visible particles or cloudiness in the cell culture well after adding the this compound working solution.

-

Inconsistent results in cell-based assays.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step |

| Final DMSO concentration is too high. | Keep the final DMSO concentration in the media below 0.5%. Prepare a more concentrated stock solution if necessary.[1] |

| Rapid dilution from organic to aqueous phase. | Perform a serial dilution. First, dilute the DMSO stock in a small volume of media, then add this to the final volume. |

| This compound concentration exceeds its solubility limit in the final medium. | Lower the final working concentration of this compound. Determine the maximum soluble concentration empirically. |

| Interaction with media components (e.g., proteins in FBS). | Prepare the this compound working solution in serum-free media first, then add it to your complete media. |

Issue 2: Inconsistent Results in Kinase Assays

Symptoms:

-

High variability between replicate wells.

-

Lower than expected inhibitory activity.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step |

| This compound precipitation in the assay buffer. | Visually inspect the assay plate for any signs of precipitation. Consider using a buffer with a low concentration of a non-ionic surfactant. |

| Adsorption of this compound to plasticware. | Pre-incubate the plate with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. |

| Time-dependent precipitation. | Prepare the final dilution of this compound immediately before adding it to the assay plate. |

Quantitative Data Summary

The following tables provide example data on the solubility of a model hydrophobic compound similar to this compound under different conditions.

Table 1: Solubility of a Model Compound in Various Solvents

| Solvent | Solubility (mg/mL) |

| Water | < 0.01 |

| PBS (pH 7.4) | < 0.01 |

| Ethanol | 15 |

| Methanol | 10 |

| DMSO | > 100 |

| Acetone | 25 |

Table 2: Effect of Co-solvents on Aqueous Solubility

| Aqueous Solution (PBS, pH 7.4) | Maximum Soluble Concentration (µM) |

| 0.1% DMSO | 5 |

| 0.5% DMSO | 25 |

| 1% DMSO | 50 (potential for cell toxicity) |

| 0.5% DMSO + 0.1% Tween 80 | 40 |

| 0.5% DMSO + 1% β-cyclodextrin | 60 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube. For a 10 mM stock solution, if the molecular weight of this compound is 500 g/mol , you would weigh 5 mg.

-

Calculate the required volume of DMSO. For a 10 mM stock from 5 mg of a 500 g/mol compound, you would need 1 mL of DMSO.

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization using β-Cyclodextrin

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water

-

Stir plate and stir bar

-

0.22 µm syringe filter

Procedure:

-

Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

-

Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

-

Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

-

After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

-

The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizations

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

Caption: Troubleshooting logic for addressing this compound solubility issues.

Caption: Simplified mTOR signaling pathway with a hypothetical this compound inhibitory action.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds for Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with poorly soluble compounds, such as MB710, in animal studies. Our goal is to provide practical guidance to improve the oral bioavailability and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound (this compound) has very low aqueous solubility. What are the initial steps to improve its bioavailability for oral administration in animal studies?

A1: For poorly soluble compounds, the primary goal is to enhance their dissolution rate and apparent solubility in the gastrointestinal (GI) tract. A recommended starting point is a systematic solubility screening in various pharmaceutically acceptable excipients. This will help identify promising formulation strategies. Key approaches to consider include pH modification, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Q2: What are lipid-based drug delivery systems (LBDDS) and when should I consider using them for my compound?

A2: Lipid-based drug delivery systems are formulations containing dissolved or suspended drugs in lipids, surfactants, and co-solvents. These systems can improve oral bioavailability by several mechanisms, including enhancing drug solubilization, promoting lymphatic transport (which bypasses first-pass metabolism in the liver), and increasing intestinal permeability. LBDDS are particularly suitable for lipophilic (fat-soluble) compounds (high log P value). Types of LBDDS include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).

Q3: Can particle size reduction improve the bioavailability of my compound?

A3: Yes, reducing the particle size of your compound can significantly increase its surface area, which in turn can lead to a faster dissolution rate and improved bioavailability. Techniques such as micronization and nanomilling (to create nanocrystals) are common physical modifications used to enhance the solubility of poorly soluble drugs.

Q4: What are the common challenges I might face when developing a formulation for animal studies?

A4: Common challenges include:

-

Precipitation of the compound: The compound may dissolve in the formulation but precipitate in the aqueous environment of the GI tract.

-

Toxicity of excipients: High concentrations of some solvents or surfactants can cause GI irritation or other toxic effects in animals.

-

Poor stability: The formulation may not be physically or chemically stable over time.

-

Variability in absorption: This can lead to inconsistent results between individual animals.

Troubleshooting Guide

| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |

| Low and variable plasma concentrations after oral dosing. | Poor aqueous solubility and dissolution rate of the compound. | 1. Conduct solubility screening: Test the solubility of your compound in a range of GRAS (Generally Recognized As Safe) excipients including oils, surfactants, and co-solvents. 2. Particle size reduction: Consider micronization or nanomilling of the drug substance. 3. Formulate as a lipid-based system: For lipophilic compounds, formulating in a lipid-based system like a SEDDS or SMEDDS can significantly improve absorption. 4. Use of Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400, Propylene Glycol), surfactants (e.g., Polysorbate 80, Cremophor EL), or cyclodextrins (e.g., HP-β-CD) in the formulation. |

| Precipitation of the compound observed in the dosing vehicle or upon dilution. | The drug is supersaturated in the formulation and precipitates upon contact with an aqueous environment. | 1. Incorporate precipitation inhibitors: Use polymers such as HPMC or PVP to maintain a supersaturated state in the GI tract. 2. Optimize the formulation: Adjust the ratios of oil, surfactant, and co-solvent in lipid-based systems to ensure the formation of stable micelles or emulsions upon dilution. |

| Adverse events (e.g., GI distress, lethargy) observed in animals post-dosing. | Toxicity related to the excipients or a high concentration of the drug. | 1. Review excipient safety data: Ensure all excipients are safe for the chosen animal species at the administered dose. 2. Reduce excipient concentration: If possible, lower the concentration of potentially toxic excipients like certain surfactants or co-solvents. 3. Explore alternative formulations: Consider solid-state formulations like solid dispersions or nanoparticle systems which may have better tolerability. |

| Inconsistent results between different batches of the formulation. | Issues with the formulation preparation process, such as incomplete dissolution or phase separation. | 1. Standardize the formulation protocol: Ensure a detailed and reproducible protocol is followed for every batch preparation. 2. Perform quality control checks: Visually inspect for homogeneity and precipitation. For more complex formulations, particle size analysis or other characterization techniques may be necessary. |

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To determine the solubility of this compound in various pharmaceutically acceptable excipients to identify promising candidates for formulation development.

Materials:

-

This compound (or compound of interest)

-

A selection of excipients (see table below for examples)

-

Vials (e.g., 1.5 mL glass vials)

-

Shaking incubator or vortex mixer

-

Analytical method for quantifying the compound (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected excipient.

-

Tightly cap the vials and place

Technical Support Center: Refining Experimental Protocols for MB710 Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for MB710 cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic serial dilution, for example, from 100 µM down to 0.01 µM. This wide range will help in identifying the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.[1][2]

Q2: Which cell seeding density is optimal for a 96-well plate cytotoxicity assay with this compound?

A2: The optimal cell seeding density is critical for reliable results and depends on the cell line's proliferation rate. A general guideline is to seed cells at a density that allows them to be in the logarithmic growth phase for the duration of the experiment (e.g., 24-72 hours).[3] For many common cell lines, this is typically between 3,000 to 5,000 cells per well in a 96-well plate.[3] It is crucial to ensure that every well has the same number of cells to avoid variability in the results.[3]

Q3: What are the most appropriate positive and negative controls for an this compound cytotoxicity experiment?

A3: Proper controls are essential for interpreting your results.

-

Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve this compound at the highest concentration used in the experiment. This control accounts for any potential cytotoxicity of the vehicle itself.

-

Positive Control: A known cytotoxic agent to ensure the assay is working correctly. The choice of positive control can depend on the cell line and the specific assay being used. Common examples include doxorubicin, staurosporine, or even a simple cell lysis agent for assays like the LDH assay.[4]

-

Untreated Control: Cells that are not exposed to any treatment, representing 100% viability.

-

Blank Control: Wells containing only culture medium (and the assay reagent where applicable) to measure background absorbance or fluorescence.[1]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes:

-

Inconsistent Cell Seeding: Uneven distribution of cells across the plate.

-

Pipetting Errors: Inaccurate dispensing of this compound, media, or assay reagents.

-

Edge Effects: Evaporation from the outer wells of the plate leading to changes in media concentration.

-

Cell Clumping: Aggregation of cells leading to non-uniform growth and response to treatment.[5]

Solutions:

-

Improve Cell Seeding Technique: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting steps.

-

Use a Multichannel Pipette: For adding reagents to multiple wells simultaneously to improve consistency.[3]

-

Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

-

Prevent Cell Clumping: Ensure complete cell dissociation during subculturing and resuspend cells thoroughly.

Issue 2: No Dose-Dependent Cytotoxic Effect Observed

Possible Causes:

-

Incorrect Concentration Range: The tested concentrations of this compound may be too low to induce a cytotoxic effect or too high, causing 100% cell death across all concentrations.

-

Inactivation of this compound: The compound may be unstable in the culture medium or may bind to components in the serum.

-

Insufficient Incubation Time: The duration of exposure to this compound may not be long enough to induce cell death.

-

Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.

Solutions:

-

Perform a Wider Range-Finding Experiment: Test a broader range of this compound concentrations (e.g., from nanomolar to millimolar) to identify the active range.

-

Check Compound Stability: Consult any available data on the stability of this compound in aqueous solutions. Consider using serum-free media for the treatment period if serum protein binding is suspected.

-

Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[1]

-

Test on Different Cell Lines: If possible, use a panel of cell lines with varying sensitivities to cytotoxic agents.

Issue 3: Inconsistent Results with MTT Assay

Possible Causes:

-

Interference of this compound with MTT Reduction: this compound itself might have reducing or oxidizing properties that interfere with the conversion of MTT to formazan.

-

Incomplete Solubilization of Formazan Crystals: The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.[3]

-

Removal of Formazan Crystals during Media Aspiration: Accidentally aspirating the formazan crystals along with the media.[3]

Solutions:

-

Run a Control for Interference: Incubate this compound with MTT in cell-free medium to check for any direct reaction.

-

Ensure Complete Solubilization: After adding the solubilizing agent (e.g., DMSO), pipette up and down vigorously to dissolve all crystals. You can also place the plate on a shaker for a few minutes.[1]

-

Careful Aspiration: Gently remove the media from the side of the well without disturbing the formazan crystals at the bottom.[3]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured table. This allows for easy comparison of results across different concentrations and experiments.

Table 1: Example of IC50 Values for this compound in Different Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| Cell Line A | MTT | 48 | 15.2 |

| Cell Line B | LDH | 48 | 22.5 |

| Cell Line C | Annexin V | 24 | 8.7 |

Table 2: Example of Raw Absorbance Data from an MTT Assay

| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | % Viability |

| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |

| 1 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6 |

| 10 | 0.65 | 0.68 | 0.62 | 0.65 | 52.0 |

| 100 | 0.15 | 0.18 | 0.16 | 0.16 | 12.8 |

Experimental Protocols

MTT Assay Protocol

This protocol is for assessing cell viability based on the metabolic activity of cells.[1][3][6]

-

Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in culture medium and add 110 µL of this solution to each well.[3]

-

Formazan Formation: Incubate the plate for 4-6 hours in a standard cell culture incubator.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

-